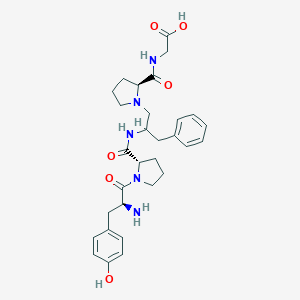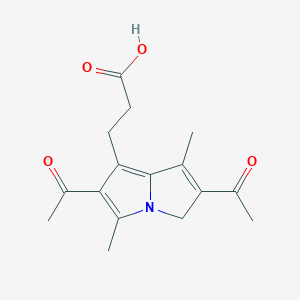
1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene” is a highly fluorinated organic compound. It’s used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene” is C15H20F2 . Its molecular weight is 238.32 g/mol.Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their role in supramolecular chemistry, indicating the potential of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. The ability of BTAs to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding suggests that similar benzene derivatives could find applications in these fields (Cantekin, de Greef, & Palmans, 2012).
Heterocyclic Chemistry in Medicinal Applications
The review on heterocyclic compounds bearing the triazine scaffold underscores the significance of nitrogen-containing heterocycles in medicinal chemistry. Such compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral properties. This suggests that research into specific benzene derivatives like 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene could explore similar pharmacological potentials (Verma, Sinha, & Bansal, 2019).
Synthetic Methodology and Catalysis
The exploration of synthetic aspects of benzodiazepines using specific starting materials provides insight into the synthetic utility of benzene derivatives in producing biologically active molecules. Such research points to the potential of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in synthetic chemistry for the development of new therapeutic agents (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental and Industrial Applications
Research on the degradation of BTEX contaminants in groundwater emphasizes the environmental relevance of benzene derivatives in bioremediation efforts. This area could be relevant for studying the environmental behavior and potential remediation applications of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (Lueders, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-difluoro-5-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h8-12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUEKQRKXYGHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594151 |
Source


|
| Record name | 1,3-Difluoro-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene | |
CAS RN |
144261-13-2 |
Source


|
| Record name | 1,3-Difluoro-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3-difluoro-5-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














